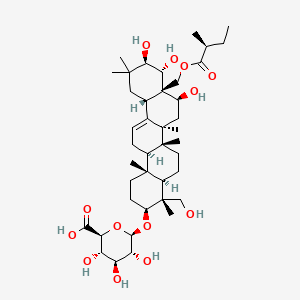

Gymnemic acid XIII

Description

Structure

2D Structure

Properties

CAS No. |

155023-61-3 |

|---|---|

Molecular Formula |

C41H66O13 |

Molecular Weight |

767.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[[(2S)-2-methylbutanoyl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H66O13/c1-9-20(2)34(51)52-19-41-22(16-36(3,4)31(47)32(41)48)21-10-11-24-37(5)14-13-26(53-35-29(46)27(44)28(45)30(54-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)43/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |

InChI Key |

DAEICXOPEYOMGC-DDRSIQBQSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |

Canonical SMILES |

CCC(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Isolation, Characterization, and Analytical Methodologies for Gymnemic Acid Xiii

Structural Elucidation Techniques for Gymnemic Acid XIII

Electrophoretic and Other Spectroscopic Characterization Methods

The characterization of gymnemic acids, including specific isomers like this compound, relies on a combination of electrophoretic and advanced spectroscopic techniques to elucidate their complex structures. While literature often discusses the gymnemic acid mixture, these methods are fundamental to isolating and identifying individual components.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) has been utilized as a preparative chromatographic method for the purification and characterization of gymnemic acid ijpbs.com. This technique separates molecules based on their molecular weight, contributing to the isolation of purified fractions for further analysis.

Spectroscopic methods are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule nih.govresearchgate.net. Techniques such as HSQC, 1H-1H COSY, and HMBC spectra are used to establish connectivity between atoms nih.gov. For instance, NMR analysis helps identify the characteristic signals for the aglycone portion, a C21 steroidal structure, including angular methyl groups and oxygenated carbons nih.gov.

Mass Spectrometry (MS) is critical for determining the molecular formula and weight of gymnemic acids researchgate.net. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can establish the molecular formula with high accuracy nih.gov. Infrared (IR) spectroscopy is also employed to identify functional groups present in the molecule, such as hydroxyl, ester, and olefinic groups nih.gov. The combination of these spectroscopic techniques provides the comprehensive data required for the unambiguous identification and characterization of specific gymnemic acid isomers.

Quantitative Analysis and Standardization of this compound

The quantitative analysis and standardization of this compound, often as part of the total gymnemic acid mixture or indirectly through its aglycone, gymnemagenin, are crucial for quality control of herbal materials and formulations oup.comtandfonline.com. Various analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of gymnemic acids akjournals.comresearchgate.netakjournals.com. Reversed-phase chromatography is the most common approach, typically employing a C18 column as the stationary phase researchgate.netinformaticsjournals.co.in. The development of an HPLC method involves optimizing several parameters to achieve efficient separation and well-defined peaks tandfonline.com.

The mobile phase composition is a critical factor. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often an acidic buffer like orthophosphoric acid or acetic acid, to improve peak shape and resolution ijpbs.comtandfonline.comakjournals.cominformaticsjournals.co.in. Isocratic elution is frequently used, maintaining a constant mobile phase composition throughout the analysis researchgate.net. Detection is typically performed using a UV detector at a wavelength around 210 nm ijpbs.comtandfonline.com. The method's validation according to International Conference on Harmonization (ICH) guidelines ensures its linearity, precision, accuracy, and robustness for reliable quantification researchgate.net.

Table 1: Examples of HPLC Method Parameters for Gymnemic Acid/Gymnemagenin Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Stationary Phase | Phenomenex Gemini-NX-5 µm C18 | C18 column | Hypurity C18 | Supelcosil LC-18 C18 |

| Mobile Phase | Methanol: 0.005M Phosphate buffer pH 3.5 (70:30) | Acetonitrile: 0.1% Orthophosphoric acid (23:77 v/v) | Methanol: Ammonium acetate (B1210297) (95:5 v/v) | Acetonitrile: Water: Acetic acid (50:50:0.1) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | Not Specified | UV Detector | ESI-MS/MS | UV Detector at 210 nm |

| Reference | researchgate.net | informaticsjournals.co.in | researchgate.net | ijpbs.com |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the quantification of gymnemic acids jetir.org. This method is particularly suitable for the routine quality control of herbal materials jetir.org. The stationary phase typically consists of pre-coated silica (B1680970) gel 60 F254 aluminum plates oup.comakjournals.com.

Method development involves optimizing the mobile phase to achieve good separation of the analyte from other components in the extract. A variety of solvent systems have been reported, such as ethyl acetate and methanol or combinations of toluene, ethyl acetate, methanol, and formic acid oup.comjetir.org. After development, the plate is derivatized, often with a reagent like vanillin-sulfuric acid or anisaldehyde-sulfuric acid, and scanned using a densitometer at a specific wavelength to quantify the analyte oup.comakjournals.com. Validation as per ICH guidelines confirms the method's suitability, with parameters like linearity (r² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) being established oup.comjetir.orgakjournals.com. The specificity of the method is confirmed by comparing the Rf values and UV-visible spectra of the analyte in samples with that of an authentic standard jetir.org.

Table 2: HPTLC Method Validation Parameters for Gymnemic Acid/Gymnemagenin

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | TLC aluminium precoated silica gel 60 F254 | Aluminum-backed silica gel 60 F254 plates | TLC aluminum plates pre-coated with silica gel 60F254 |

| Mobile Phase | Ethyl acetate: Methanol (5:6 v/v) | Toluene: Ethyl acetate: Methanol: Formic acid (60:20:15:5 v/v) | Chloroform: Methanol: Water (6.5:4.5:1.0 mL) |

| Linearity Range | 0.3-0.7 µg/band | 500–2,500 ng/band (for gymnemagenin) | 2–14 μg/spot |

| Correlation Coefficient (r²) | 0.99 | 0.9987 (for gymnemagenin) | 0.994 |

| LOD | 52.8 ng/band | ~60 ng/band (for gymnemagenin) | Not Specified |

| LOQ | 160 ng/band | ~190 ng/band (for gymnemagenin) | Not Specified |

| Reference | jetir.org | oup.com | akjournals.com |

Gravimetric analysis is a traditional but effective method used in research settings for the quantification of total gymnemic acids akjournals.comresearchgate.net. This technique relies on the precipitation of the analyte from a solution and subsequent measurement of its mass researchgate.net.

The process typically begins with dissolving a known weight of the plant material or extract in a solvent like 50% ethanol (B145695) akjournals.com. This is followed by alkaline hydrolysis, usually with potassium hydroxide (B78521) (KOH), and then acidic hydrolysis with hydrochloric acid (HCl) akjournals.com. After heating and cooling, the pH is adjusted to precipitate the gymnemic acids akjournals.com. The precipitate is then filtered, washed, dried to a constant weight, and weighed akjournals.comresearchgate.net. While straightforward, this method is generally less specific than chromatographic techniques and may yield significantly higher content values compared to HPLC, as it may co-precipitate other related compounds akjournals.comresearchgate.netakjournals.com.

For highly sensitive and selective quantification of gymnemic acid derivatives, particularly its aglycone gymnemagenin, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed acgpubs.orgacgpubs.org. This high-throughput technique is exceptionally precise for measuring the aglycone of total gymnemic acid derivatives in extracts and commercial products acgpubs.org.

In MRM, a specific precursor ion of the analyte (e.g., the protonated molecule [M+H]⁺ of gymnemagenin) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole acgpubs.orgacgpubs.org. This process creates highly specific mass transitions that minimize interference from other compounds in the matrix, leading to excellent sensitivity and reliability acgpubs.org. The method validation includes establishing linearity over a concentration range, LOD, LOQ, and precision acgpubs.orgacgpubs.org.

Table 3: MRM-MS Parameters for Gymnemagenin Quantification

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Ion Mode Electrospray Ionization |

| Precursor Ion ([M+H]⁺) | 507.72 |

| MRM Transitions ([M+H]⁺) | 489.5, 471.9, 454.0, 145.4 |

| Collision Energy | 9 V, 13 V, 17 V, 45 V (respectively for transitions) |

| Ion Source Voltage (IS) | 4500 V |

| Declustering Potential (DP) | 144 V |

| Entrance Potential (EP) | 9 V |

| Collision Exit Cell (CXP) | 22 V |

| Linearity Range | 0.001 - 0.480 mg/L |

| Correlation Coefficient (R²) | 0.9999 |

| LOD | 0.0017 mg/L |

| LOQ | 0.0052 mg/L |

| Reference | acgpubs.orgacgpubs.org |

Biosynthesis and Metabolic Pathways of Gymnemic Acids

Overview of Triterpenoid (B12794562) Biosynthesis via the Mevalonate and Isoprenoid Pathways

The journey to gymnemic acid begins with the universal building blocks of isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). jneonatalsurg.com In plants, these five-carbon units are primarily synthesized through the mevalonate (MVA) pathway, which is compartmentalized in the cytosol. jneonatalsurg.comwikipedia.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This is followed by the rate-limiting step of the pathway, the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. wikipedia.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. jneonatalsurg.com The isomerization of IPP to DMAPP is catalyzed by isopentenyl diphosphate isomerase. researchgate.net

These fundamental C5 units, IPP and DMAPP, are then sequentially condensed by prenyltransferases to form larger isoprenoid precursors. jneonatalsurg.com The condensation of two molecules of IPP with one molecule of DMAPP results in the formation of the C15 compound farnesyl diphosphate (FPP). jneonatalsurg.com

Enzymatic Cascade in Gymnemic Acid Biosynthesis

The biosynthesis of gymnemic acids proceeds through a multi-step enzymatic cascade that transforms the linear FPP molecule into the complex cyclic structure of the final product. nih.gov This cascade involves precursor formation, cyclization to form the core aglycone, and subsequent modifications through glycosylation and acylation.

Two molecules of farnesyl pyrophosphate (FPP) are joined head-to-head in a reductive condensation reaction catalyzed by the enzyme squalene synthase to form the C30 hydrocarbon, squalene. jneonatalsurg.comresearchgate.net Squalene represents a critical branch point in triterpenoid biosynthesis. researchgate.net The subsequent epoxidation of squalene at its 2,3-position is catalyzed by squalene epoxidase, yielding (3S)-2,3-oxidosqualene. jneonatalsurg.comresearchgate.net This epoxide is the immediate precursor for the cyclization reactions that generate the diverse skeletons of triterpenoids. wikipedia.org

The cyclization of 2,3-oxidosqualene is a remarkable enzymatic process that dictates the fundamental structure of the resulting triterpenoid. nih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.org In the case of gymnemic acids, the cyclization of 2,3-oxidosqualene leads to the formation of a pentacyclic triterpenoid skeleton. researchgate.net Specifically, the enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, a key intermediate in the biosynthesis of oleanane-type triterpenoids, the class to which gymnemagenin belongs. jneonatalsurg.com

The β-amyrin skeleton then undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl groups at specific positions. jneonatalsurg.com These hydroxylation steps are crucial for the subsequent glycosylation and acylation reactions. The fully hydroxylated aglycone of gymnemic acids is known as gymnemagenin. researchgate.net

Following the formation of the gymnemagenin core, the final steps in the biosynthesis of gymnemic acids involve the attachment of sugar moieties and acyl groups. These reactions are catalyzed by specific glycosyltransferases and acyltransferases, respectively. researchgate.netresearchgate.net

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. nih.gov In the biosynthesis of gymnemic acids, GTs sequentially add sugar residues to the hydroxyl groups of the gymnemagenin aglycone. researchgate.net The specific type and linkage of these sugars contribute to the diversity of gymnemic acid structures. researchgate.net

Acylation, the addition of an acyl group, is another important modification. Gymnemic acids are often acylated with groups such as tigloyl or methylbutyroyl. These acylations are catalyzed by acyltransferases and further contribute to the structural and biological diversity of these compounds.

While the general pathway for triterpenoid biosynthesis is well-established, the specific enzymes involved in the later steps of gymnemic acid biosynthesis have been the subject of ongoing research. Recent studies have proposed the involvement of enzymes such as acacic acid synthase and gymnemic acid synthase in the conversion of precursors to the final gymnemic acid structures. jneonatalsurg.comjneonatalsurg.com

For instance, it has been proposed that cochalic acid is converted to acacic acid, which is then transformed into gymnemic acid. jneonatalsurg.com The enzymes responsible for these final transformations have been putatively identified as acacic acid synthase and gymnemic acid synthase. jneonatalsurg.comjneonatalsurg.com However, the detailed characterization of these enzymes, including their substrate specificity and catalytic mechanisms, is an active area of investigation.

| Enzyme | Proposed Function in Gymnemic Acid Biosynthesis |

| Squalene Synthase | Catalyzes the formation of squalene from two molecules of farnesyl pyrophosphate. researchgate.net |

| Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.net |

| β-Amyrin Synthase | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. jneonatalsurg.com |

| Cytochrome P450 Monooxygenases | Catalyze the hydroxylation of the β-amyrin skeleton to form gymnemagenin. jneonatalsurg.com |

| Glycosyltransferases | Catalyze the attachment of sugar moieties to the gymnemagenin aglycone. researchgate.netresearchgate.net |

| Acyltransferases | Catalyze the attachment of acyl groups to the gymnemic acid structure. |

| Acacic Acid Synthase (putative) | Proposed to catalyze the conversion of cochalic acid to acacic acid. jneonatalsurg.comjneonatalsurg.com |

| Gymnemic Acid Synthase (putative) | Proposed to catalyze the final step in the formation of gymnemic acid from acacic acid. jneonatalsurg.comjneonatalsurg.com |

Metabolic Fate and Biotransformation of Gymnemic Acids in Plant Systems

Once synthesized, gymnemic acids are likely stored in various parts of the Gymnema sylvestre plant. Studies have shown that the concentration of gymnemic acids can vary between different organs, with the highest levels often found in the shoot tips and young leaves. cabidigitallibrary.org This distribution suggests that these compounds may play a role in protecting the plant from herbivores or pathogens.

The metabolic fate of gymnemic acids within the plant is not fully understood. It is possible that they undergo further modifications or are catabolized over time. Biotransformation of gymnemic acids has also been explored using microbial systems. For example, fermentation of G. sylvestre leaf extract with probiotic bacteria has been shown to convert gymnemic acids into their aglycone, gymnemagenin. nih.govresearchgate.net This suggests that microorganisms possess the enzymatic machinery to hydrolyze the glycosidic bonds of gymnemic acids. Further research is needed to elucidate the complete metabolic network of these complex triterpenoid saponins (B1172615) in their native plant environment.

Biotechnological Approaches for Enhanced Gymnemic Acid Production

The increasing demand for gymnemic acid in pharmaceuticals has driven research into biotechnological methods for its sustainable and large-scale production. nih.gov Over-exploitation of Gymnema sylvestre from its natural habitat is a significant concern, making in vitro techniques a promising alternative. nih.govbotanyjournals.com Plant tissue culture approaches, including cell and organ cultures, offer a controlled environment for producing this valuable secondary metabolite, independent of geographical and seasonal variations. dpbck.ac.inbohrium.com

Plant Cell and Callus Culture Systems

A crucial first step in the biotechnological production of gymnemic acid is the establishment of callus and cell suspension cultures. springernature.comnih.gov Callus, an undifferentiated mass of plant cells, can be induced from various parts of the Gymnema sylvestre plant, known as explants. Studies have successfully used leaf, stem, and petiole explants for this purpose. scialert.netnih.gov

The choice of nutrient medium and plant growth regulators (PGRs) is critical for successful callus induction. Murashige and Skoog (MS) medium is commonly employed, often supplemented with auxins and cytokinins to stimulate cell division and growth. nih.govspast.org For instance, one study found that MS medium combined with 1.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L Kinetin (KN) was optimal for callus induction. nih.gov Another investigation achieved maximum callus formation from leaf explants using MS salts supplemented with 1.5 mg/L Indole-3-acetic acid (IAA) and 0.5 mg/L 6-Benzylaminopurine (BA). scialert.net

Once a stable callus line is established, cell suspension cultures can be initiated by transferring the friable callus into a liquid medium. scialert.netresearchgate.net These suspension cultures, grown in flasks on orbital shakers, allow for more uniform nutrient supply and aeration, which can be beneficial for scaling up biomass and gymnemic acid production. scialert.netresearchgate.net The establishment of these in vitro systems provides a renewable source of plant material for continuous gymnemic acid production. scialert.net

Optimization of Culture Conditions and Elicitation Strategies

To maximize the yield of gymnemic acid from cell cultures, it is essential to optimize various physical and chemical parameters and to employ elicitation strategies.

Optimization of Culture Conditions

The production of gymnemic acid in callus and suspension cultures is significantly influenced by the culture environment. nih.gov Key factors that have been studied include phytohormones, pH, shaking speed, carbon source, light, and temperature.

Phytohormones: The type and concentration of phytohormones in the culture medium directly impact both cell growth and secondary metabolite production. In one study on suspension cultures, the highest gymnemic acid yield (109.71 mg/L) was obtained with a combination of 1.0 mg/L BA and 0.5 mg/L IAA. scialert.net

Shaking Speed: In suspension cultures, the agitation rate affects nutrient and oxygen distribution. An optimal shaking speed of 120 rpm was found to yield the highest gymnemic acid production (84.68 mg/L), compared to lower or higher speeds. scialert.net

Sucrose Concentration: The carbon source is vital for cell growth and as a precursor for metabolite biosynthesis. The highest yield of gymnemic acid (35.4 mg/g dry weight) was achieved when the callus culture medium was supplemented with 5% sucrose. nih.gov

Light Conditions: Light quality can significantly influence the biosynthesis of secondary metabolites. Maximum gymnemic acid production (58.28 mg/g dry weight) was observed when callus cultures were exposed to blue light. nih.govresearchgate.net Different photoperiods also affect production, with a 12-hour photoperiod yielding a higher amount (26.86 mg/g dry weight) compared to other light/dark cycles. nih.gov

Temperature: Temperature was found to be a critical factor, with certain temperature conditions completely inhibiting gymnemic acid production in callus cultures. nih.gov

| Parameter | Condition | GA Yield | Reference |

|---|---|---|---|

| Phytohormones (Suspension Culture) | 1.0 mg/L BA + 0.5 mg/L IAA | 109.71 mg/L | scialert.net |

| Shaking Speed (Suspension Culture) | 120 rpm | 84.68 mg/L | scialert.net |

| Sucrose (Callus Culture) | 5% | 35.4 mg/g d.w. | nih.gov |

| Photoperiod (Callus Culture) | 12 h light / 12 h dark | 26.86 mg/g d.w. | nih.gov |

| Light Quality (Callus Culture) | Blue light | 58.28 mg/g d.w. | nih.gov |

Elicitation Strategies

Elicitation is a technique used to enhance secondary metabolite production by introducing stress-inducing substances (elicitors) into the culture medium. nih.gov This strategy triggers the plant's defense mechanisms, often leading to an accumulation of bioactive compounds like gymnemic acid. dpbck.ac.innih.gov Both abiotic and biotic elicitors have proven effective.

Abiotic Elicitors: These are non-biological factors, such as metal salts. A study investigating various metal salts in suspension cultures found that Cadmium chloride (CdCl₂) at a 2 mM concentration for 24 hours resulted in the maximum gymnemic acid accumulation (59.97 mg/g DCW). nih.gov In contrast, Silver nitrate (AgNO₃) showed the least response. nih.gov

Biotic Elicitors: These elicitors are derived from biological sources, such as fungi or yeast. botanyjournals.comdpbck.ac.in

Fungal Elicitors: In one study, in vitro shoots of G. sylvestre were treated with fungal elicitors. The highest gymnemic acid content (23.22 mg/g DW) was obtained with an elicitor from Alternaria alternata. dpbck.ac.in Another study used endophytic fungi isolated from G. sylvestre itself to elicit production in cell suspension cultures. researchgate.netnih.gov A consortium of dried powder of fungal mycelia (DPFM) from Polyancora globosa and Xylaria sp. at 75 mg/100 mL yielded the highest amount of gymnemic acid (139.98 mg/g DCW), a 10.45-fold increase compared to the control. researchgate.netnih.gov

Yeast Extract and Pectin: Other biotic elicitors like yeast extract and pectin have also been tested. Cell suspension cultures treated with 0.6 g/l of yeast extract showed a significant increase in gymnemic acid production. botanyjournals.com Pectin at a concentration of 0.2% also stimulated production, though higher concentrations had a negative effect. botanyjournals.com

| Elicitor Type | Elicitor | Concentration & Duration | GA Yield | Fold Increase | Reference |

|---|---|---|---|---|---|

| Abiotic | Cadmium chloride (CdCl₂) | 2 mM, 24 h | 59.97 mg/g DCW | - | nih.gov |

| Biotic (Fungal) | Alternaria alternata | - | 23.22 mg/g DW | - | dpbck.ac.in |

| Biotic (Endophytic Fungi DPFM) | Consortium of P. globosa + Xylaria sp. | 75 mg/100 mL, 72 h | 139.98 mg/g DCW | 10.45 | researchgate.netnih.gov |

| Biotic | Yeast Extract | 0.6 g/L | Maximal production (quantitative data not specified) | - | botanyjournals.com |

| Biotic | Pectin | 0.2% | Enhanced production (quantitative data not specified) | - | botanyjournals.com |

Based on a thorough review of the available scientific literature, there is no specific research focused solely on the molecular mechanisms and biological activities of Gymnemic Acid XIII . The existing studies on the effects of gymnemic acids on carbohydrate metabolism, including pancreatic β-cell function and intestinal glucose absorption, have been conducted using either a mixture of gymnemic acids (often referred to generally as "Gymnemic Acid" or "GA") or entire extracts of Gymnema sylvestre.

Therefore, it is not possible to provide an article that strictly adheres to the requested outline with scientifically accurate information pertaining exclusively to this compound. The detailed research findings for the specific subsections mentioned are not available for this particular compound.

To provide an accurate and non-hallucinatory response, it is crucial to highlight that the scientific community has not yet published specific data on this compound in the context of:

Molecular Mechanisms and Biological Activities of Gymnemic Acid Xiii in Experimental Models

Effects on Carbohydrate Metabolism Regulation

Intestinal Glucose Absorption Modulation in In Vitro and Animal Models:

Impact on Sodium-Dependent Glucose Transporters (SGLTs):Research has demonstrated the inhibition of SGLT1 by certain gymnemic acids, but not specifically Gymnemic Acid XIII.

Consequently, the creation of data tables and detailed research findings as requested in the instructions is not feasible for this compound. Any attempt to do so would involve extrapolating data from studies on different compounds, which would be scientifically inaccurate.

Hepatic Glucose Metabolism Pathways in Animal Models

This compound, a key bioactive constituent of Gymnema sylvestre, has demonstrated significant effects on hepatic glucose metabolism in various animal models of metabolic disorders. rjptonline.orgnih.gov Its mechanisms of action primarily involve the regulation of key enzymatic pathways and signaling molecules that control glucose production and utilization in the liver. nih.govacs.org

This compound has been shown to modulate the expression and activity of critical enzymes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. researchgate.net Studies in animal models of type 2 diabetes have revealed that treatment with gymnemic acid leads to a significant downregulation of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). acs.orgnih.gov These two enzymes are rate-limiting steps in the gluconeogenic pathway. nih.govmaxapress.com By inhibiting their expression, gymnemic acid effectively curtails excessive hepatic glucose production, a hallmark of insulin resistance and type 2 diabetes. acs.orgnih.gov The oral administration of gymnemic acid in diabetic rats has been found to revert the altered activities of these gluconeogenic enzymes back towards normal levels. rjptonline.org

Table 1: Effect of Gymnemic Acid on Gluconeogenic Enzymes in Diabetic Rats

| Enzyme | Effect of Gymnemic Acid Treatment | Reference |

|---|---|---|

| Phosphoenolpyruvate carboxykinase (PEPCK) | Downregulation | acs.orgnih.gov |

| Glucose-6-phosphatase (G6Pase) | Downregulation | acs.orgnih.gov |

Anti-inflammatory Mechanisms

In addition to its metabolic effects, this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. researchgate.netnih.gov

Experimental studies have demonstrated that gymnemic acid can alleviate inflammation by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov These pathways are central to the inflammatory response, and their dysregulation is implicated in various chronic diseases. Gymnemic acid has been shown to suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.netnih.gov By inhibiting the NF-κB pathway, gymnemic acid effectively dampens the inflammatory cascade. researchgate.netnih.gov Furthermore, hydroalcoholic extracts of Gymnema sylvestre, containing gymnemic acids, have been found to ameliorate acute respiratory distress syndrome by modulating the NF-κB/MAPK signaling pathway. nih.govresearchgate.net

A key consequence of the modulation of inflammatory signaling pathways by gymnemic acid is the reduced production of pro-inflammatory cytokines. researchgate.netnih.gov In various experimental models, treatment with gymnemic acid has been associated with a significant decrease in the levels of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov These cytokines are pivotal mediators of inflammation, and their overproduction contributes to tissue damage and the pathogenesis of inflammatory disorders. frontiersin.org By downregulating the production of these pro-inflammatory cytokines, gymnemic acid helps to resolve inflammation and protect against its detrimental effects. researchgate.netnih.gov

Table 2: Effect of Gymnemic Acid on Pro-inflammatory Cytokine Production

| Cytokine | Effect of Gymnemic Acid Treatment | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | Decreased Production | researchgate.netnih.gov |

| Interleukin-1β (IL-1β) | Decreased Production | researchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | researchgate.netnih.gov |

Antioxidant Mechanisms

NRF2 Pathway Activation

The nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary defense mechanism against cellular injury induced by oxidative stress. nih.gov When oxidative stress is present, NRF2 moves into the nucleus, where it binds to antioxidant response elements. This action triggers the transcription of antioxidant genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), NAD(P)H-quinone oxidoreductase 1 (NQO1), and catalase, initiating a defensive response. nih.gov

Research on a hydroalcoholic extract of Gymnema Sylvestre (HAEGS), which contains this compound among other active compounds, has demonstrated its ability to modulate this pathway. nih.govresearchgate.net In studies involving lipopolysaccharide (LPS)-induced lung injury in rats, pretreatment with HAEGS was shown to rescue the levels of NRF2 and HO-1, which were significantly reduced in the LPS control tissues. nih.gov This suggests that the compounds within the extract, including potentially this compound, can suppress oxidative stress by activating the NRF2 pathway. nih.govresearchgate.net

Attenuation of Oxidative Stress Markers

Oxidative stress is a key factor in the development of various inflammatory conditions and is characterized by an imbalance between pro-oxidant and antioxidant systems. nih.govresearchgate.net This imbalance leads to an overproduction of reactive oxygen species (ROS), which can cause cellular damage. ffhdj.com Gymnemic acids have been shown to possess antioxidant properties that can mitigate these effects.

In experimental models of ulcerative colitis, pretreatment with a Gymnema Sylvestre extract containing gymnemic acids, including this compound, demonstrated a significant reduction in oxidative stress markers. nih.govresearchgate.net Specifically, the extract inhibited the elevation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. researchgate.net Furthermore, it helped to restore the levels of endogenous antioxidants such as total glutathione (T-GSH), non-protein sulfhydryl groups (NP-SH), superoxide dismutase (SOD), and catalase (CAT) in colon tissues. researchgate.net These findings indicate that the antioxidant activity of gymnemic acids can protect against oxidative damage to cellular macromolecules, thereby preserving epithelial integrity. nih.gov

| Marker | Effect of Acetic Acid Administration | Effect of Pretreatment with Gymnema Sylvestre Extract |

|---|---|---|

| TBARS | Increased | Inhibited Elevation |

| T-GSH | Reduced | Inhibited Reduction |

| NP-SH | Reduced | Inhibited Reduction |

| SOD | Reduced | Restored to Normal Levels |

| CAT | Reduced | Restored to Normal Levels |

Anticancer Mechanisms (General Gymnemic Acids, including potential for XIII)

Investigation of Cytotoxic Effects in Cancer Cell Lines

Gymnemic acids, the main active components of Gymnema Sylvestre, have demonstrated cytotoxic effects against various cancer cell lines. nih.gov In one study, total saponins (B1172615) from Gymnema Sylvestre (GST) showed notable cytotoxicity against breast cancer cell lines, particularly MCF-7 and MDA-MB-231. nih.gov Interestingly, the cytotoxic effects were less significant on other cancer cell lines such as COLO205, PC3, SKOV3, and B16F10. nih.gov At lower concentrations, GST was found to be biocompatible with normal Chinese hamster ovary (CHO) and Human umbilical vein endothelial cells (HUVEC). nih.gov

Another study investigated the cytotoxic activity of deacyl gymnemic acid and gymnemagenin on MCF7 cell lines using an MTT assay. pharmasm.com Deacyl gymnemic acid exhibited significant cytotoxic activity, which increased with the dose, and was comparable to the standard drug Etoposide. pharmasm.com Further analysis using an Annexin V assay revealed that deacyl gymnemic acid induced apoptosis in these cells. pharmasm.com The percentage of apoptotic cells increased from 9.4% in the control group to 53.3% and 64.8% at concentrations of 5 µg/ml and 10 µg/ml, respectively. pharmasm.com

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Total Saponins (GST) | MCF-7, MDA-MB-231 (Breast Cancer) | Notable Cytotoxicity | nih.gov |

| Total Saponins (GST) | COLO205, PC3, SKOV3, B16F10 | Not Significantly Cytotoxic | nih.gov |

| Deacyl Gymnemic Acid | MCF7 (Breast Cancer) | Significant Cytotoxicity and Apoptosis Induction | pharmasm.com |

| Gymnemagenin | MCF7 (Breast Cancer) | Some Cytotoxic Activity | pharmasm.com |

Molecular Interactions with Cancer-Related Proteins (e.g., HER1, HER2, EGFR)

Molecular docking studies have provided insights into the potential mechanisms behind the anticancer activity of gymnemic acids. These studies have shown that triterpenoid (B12794562) saponins from Gymnema Sylvestre can have robust binding interactions with proteins associated with breast cancer, such as Human Epidermal Growth Factor Receptor 1 (HER1) and 2 (HER2). nih.gov These receptors, along with the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cancer cell proliferation and survival. The in silico findings suggest that gymnemic acids are effective inhibitors of HER1, HER2, and EGFR, which could contribute to their observed cytotoxic effects on breast cancer cells. nih.gov

Immunomodulatory Activities

Gymnemic acids have been shown to possess immunomodulatory properties. jetir.orgnih.govscispace.com An extract from Gymnema Sylvestre leaves was found to significantly increase the phagocytic function of human neutrophils, indicating a potential immunostimulating effect. jetir.org In a study using a rat model, a methanolic extract of G. sylvestre leaves, containing gymnemic acid, was shown to stimulate both the myeloid and lymphoid components of the immune system. nih.govscispace.com The extract enhanced the generation of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages and promoted the proliferation of splenic lymphocytes in a dose-dependent manner. nih.govscispace.com These findings suggest that gymnemic acid can help restore innate immune function. nih.govscispace.com Additionally, triterpenoid saponins from Gymnema Sylvestre have been found to increase the expression of interleukin-2 (IL-2) and IL-4, while suppressing the expression of tumor necrosis factor-alpha (TNF-α), further highlighting their role in modulating inflammatory and immune responses. nih.gov

Hepatoprotective Mechanisms

The hepatoprotective effects of gymnemic acids have also been documented. nih.govresearchgate.net In one study, a hydro-alcoholic extract of G. sylvestre demonstrated significant antihepatotoxic activity against D-galactosamine-induced hepatotoxicity in rat hepatocytes. nih.gov The extract was effective at concentrations of 200, 400, and 600 μg/mL, with cytotoxic effects observed at 800 μg/mL. nih.gov The protective mechanism is partly attributed to the antioxidant properties of the extract's components, which include gymnemic acids, flavonoids, and saponins. bibliomed.org These compounds can reduce oxidative stress by scavenging free radicals and decreasing lipid peroxidation in the liver. bibliomed.orgrestorativemedicine.org Furthermore, gymnemic acid has been shown to improve obesity-induced inflammation in the liver by inhibiting the expression of inflammatory cytokines. bibliomed.org

Modulation of Sweet Taste Perception

The primary and most well-documented biological activity of gymnemic acids, including this compound, is the potent and selective modulation of sweet taste perception. This effect is temporary and reversible, specifically targeting the pathways responsible for detecting sweet stimuli without significantly altering the perception of other primary tastes such as salty, sour, bitter, or umami nih.govnih.gov. The underlying mechanisms for this "antisweet" activity are rooted in specific molecular interactions at the receptor level on the tongue, which translate into measurable changes in neural signaling.

Interaction with Taste Receptors on the Tongue

The sensation of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor, the T1R2/T1R3 receptor, which is expressed in taste receptor cells on the tongue nih.govnih.gov. Gymnemic acids exert their sweet-suppressing effect by directly interacting with this receptor complex, functioning as a competitive antagonist nih.gov.

Structurally, gymnemic acid molecules share similarities with glucose molecules nih.gov. This structural resemblance allows them to bind to the sweet taste receptors on the taste buds nih.govyoutube.commdpi.com. By occupying these receptor sites, they prevent the binding and activation of the receptor by sugar molecules and other sweeteners present in food nih.gov.

Research using human cell-based assays has demonstrated that gymnemic acids directly inhibit the response of the human T1R2/T1R3 sweet receptor to various sweet substances nih.gov. Studies involving chimeric receptors (combinations of human and mouse receptor parts) have pinpointed the specific domains crucial for this interaction. The transmembrane domain (TMD) of the human T1R3 subunit has been identified as the principal site required for the sweet-suppressing activity of gymnemic acids nih.gov. This interaction is specific to human and some primate receptors, which explains why the antisweet effect is potent in humans but absent in rodents nih.gov. Furthermore, the glucuronosyl group common to gymnemic acid structures is a key component that mediates this inhibitory effect nih.gov.

The binding of gymnemic acid to the T1R3 subunit effectively locks the receptor in a conformation that prevents it from being activated by sweet stimuli, thus temporarily abolishing the perception of sweetness nih.govoup.com.

Structure Activity Relationship Sar and Computational Studies of Gymnemic Acid Xiii and Analogues

Elucidation of Structural Determinants for Biological Activity

The biological profile of gymnemic acids is intricately linked to their structural features. The core structure consists of a triterpenoid (B12794562) aglycone (gymnemagenin) to which various sugar moieties and acyl groups are attached. Variations in these substituents are the primary determinants of the specific activities observed across the family of gymnemic acid analogues.

Research into the bioactivity of gymnemic acids has consistently highlighted the pivotal role of both the acyl groups and the glycosidic (sugar) units attached to the triterpene skeleton.

The acyl groups , which are ester-linked to the aglycone, are significant contributors to the biological effects, particularly the well-known antisweet activity. mdpi.comnih.gov Studies suggest that while these groups may not be absolutely essential for the activity, they act as enhancers. mdpi.com A direct correlation has been observed where the intensity of the antisweet effect increases with the number of acyl groups present on the molecule. mdpi.com For instance, Gymnemic Acid XIII is characterized by the presence of an O-methylbutyryl group, a specific type of acyl moiety. mdpi.com The ester group in the genin portion of gymnemic acids is considered a key contributor to their antisweet property. nih.gov

Specific structural features of gymnemic acids have been directly correlated with distinct biological outcomes, such as antisweet activity and enzyme inhibition.

Antisweet Activity: The primary structural determinants for this effect are the acyl groups on the D and E rings of the triterpene core and the glucuronic acid moiety. mdpi.comnih.govmdpi.com The mechanism involves the interaction of the glucuronic acid with the transmembrane domain of the hT1R3 sweet taste receptor subunit, effectively blocking the perception of sweetness. nih.gov The number and type of acyl groups modulate the intensity of this interaction. mdpi.com

In Silico Investigations and Predictive Modeling

Computational chemistry provides powerful tools to predict and rationalize the biological activities of molecules like this compound, saving significant time and resources in drug discovery.

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For gymnemic acid analogues, a QSAR model was developed to predict their antidiabetic activity targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.gov

Using a multiple linear regression approach, a statistically significant model was established with a regression coefficient (r²) of 0.84 and a cross-validation coefficient (rCV²) of 0.77, indicating good predictive power. researchgate.netnih.gov The study identified several key chemical descriptors that correlate well with the activity of gymnemic acids:

Dipole moment

Electron affinity

Dielectric energy

Secondary amine group count

LogP (lipophilicity) researchgate.netnih.gov

These descriptors provide a quantitative basis for understanding how the physicochemical properties of molecules like this compound influence their interaction with pharmacological targets.

| Compound | Dipole Moment (Debye) | Electron Affinity (eV) | Dielectric Energy (kcal/mol) | LogP |

|---|---|---|---|---|

| Gymnemic acid I | 3.723 | -0.131 | -1.148 | 2.737 |

| Gymnemic acid III | 4.907 | -0.226 | -0.958 | 3.75 |

| Gymnemic acid VII | 3.903 | 3.185 | -2.849 | 3.671 |

| This compound | 3.629 | -0.539 | -0.811 | 4.5 |

| Gymnemasin D | 5.696 | -0.889 | -0.593 | 4.672 |

Data sourced from Tiwari et al., 2015. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound interact with the active sites of protein targets.

PPARγ: Docking studies of this compound with PPARγ, a key target in diabetes management, have been performed. researchgate.net These simulations predicted a binding affinity score of -4.7, indicating a favorable interaction. The study identified several amino acid residues within the PPARγ binding pocket that form interactions with this compound, including ILE-281, GLY-284, CYS-285, SER-289, TYR-327, LEU-330, ILE-341, MET-348, and HIS-449. researchgate.net The interaction with CYS-285 is particularly noteworthy as it is a key residue for the binding of other PPARγ modulators. researchgate.net

α-glucosidase: While extracts of Gymnema sylvestre and various gymnemic acid analogues are known to be potent inhibitors of α-glucosidase, specific molecular docking simulation data for this compound against this enzyme is not extensively detailed in the reviewed scientific literature. researchgate.netnih.gov

TNF-α: Gymnemic acids have been shown to alleviate inflammation by reducing levels of pro-inflammatory cytokines, including TNF-α. nih.gov However, specific molecular docking studies detailing the direct interaction between this compound and the TNF-α protein are not readily available in the surveyed literature.

HER1/2, EGFR: There is currently a lack of available scientific literature describing molecular docking simulations of this compound with the Human Epidermal Growth Factor Receptors HER1 (EGFR) and HER2.

The data from molecular docking simulations provide valuable insights into the strength and nature of the interaction between a ligand and its receptor. For this compound, the computational analysis of its binding to PPARγ reveals a stable interaction within the ligand-binding pocket. researchgate.net

The calculated binding affinity of -4.7 suggests that this compound can effectively occupy the active site. researchgate.net The multiple points of contact with various amino acid residues, through forces such as hydrogen bonds and van der Waals interactions, anchor the molecule in place. Specifically, the interaction with two distinct sites on ILE-281 (with bond lengths of 3.2 Å each) indicates a strong point of attachment. researchgate.net This detailed molecular view provides a structural basis for the potential of this compound to act as a modulator of PPARγ, corroborating the predictions made by the QSAR models.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| PPARγ | This compound | -4.7 | ILE-281, GLY-284, CYS-285, SER-289, TYR-327, LEU-330, ILE-341, MET-348, HIS-449 |

Data sourced from Tiwari et al., 2015. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization in Research

In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic profile is critical to predicting its success as a therapeutic agent. For natural products like this compound and its analogues, which often possess complex structures, in silico computational tools provide an essential, resource-efficient method for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are instrumental in identifying promising lead candidates and guiding synthetic modifications to improve their drug-likeness, a process known as lead optimization.

Recent computational research has focused on a range of gymnemic acid analogues (I-XVIII) to evaluate their potential as drug candidates. zenodo.org These studies utilize various software platforms such as SwissADME, ADMET 2.0, and Protox 3.0 to build a comprehensive profile of each analogue's likely behavior in the human body. zenodo.org

Research Findings on Physicochemical Properties and Bioavailability

A significant hurdle identified in the development of gymnemic acid analogues is their oral bioavailability. zenodo.org Computational analyses consistently show that the majority of these compounds violate one or more of Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP value over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors. The large and complex triterpenoid saponin (B1150181) structure of most gymnemic acids contributes to these violations, signaling challenges in developing an orally administered drug. zenodo.org

Among the analogues studied, only Gymnemic Acid VII was predicted to have good gastrointestinal (GI) absorption. zenodo.org This suggests that the specific structural features of Gymnemic Acid VII may hold the key for future lead optimization efforts aimed at improving the absorption of other analogues, including this compound. The poor oral bioavailability of this class of compounds is a primary limiting factor that necessitates further research and structural modification. zenodo.org

The table below summarizes the key physicochemical and pharmacokinetic predictions for a selection of gymnemic acid analogues, highlighting the common challenges in their ADMET profiles.

Table 1: Predicted ADMET Properties of Selected Gymnemic Acid Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations | Predicted GI Absorption |

|---|---|---|---|---|---|---|

| Gymnemic Acid I | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

| Gymnemic Acid III | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

| Gymnemic Acid VI | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

| Gymnemic Acid VII | < 500 | < 5 | < 5 | < 10 | No | Good |

| Gymnemic Acid VIII | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

| This compound | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

| Gymnemic Acid XV | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

| Gymnemic Acid XVIII | > 500 | > 5 | > 5 | > 10 | Yes (Multiple) | Low |

Note: Specific numerical values for each parameter are often proprietary to the predictive software used in the underlying studies. The table reflects the general findings and trends reported in the literature. zenodo.org

Implications for Lead Optimization

The in silico ADMET data underscores the need for strategic lead optimization for the gymnemic acid class. While compounds like this compound show good binding affinity to therapeutic targets in docking studies, their poor predicted pharmacokinetic properties would likely lead to failure in later-stage clinical development if not addressed. zenodo.org

Future research directions indicated by these computational studies include:

Structural Modification: Synthesizing new analogues that reduce molecular weight and lipophilicity to better comply with Lipinski's Rule of Five.

Prodrug Strategies: Designing prodrugs that mask problematic functional groups to enhance absorption, which are then cleaved in vivo to release the active gymnemic acid molecule.

Formulation Development: Investigating advanced formulation techniques, such as nano-formulations, to improve the solubility and absorption of these poorly permeable compounds.

By leveraging in silico ADMET predictions early in the research pipeline, scientists can more effectively prioritize and design gymnemic acid analogues with a higher probability of becoming viable drug candidates.

Advanced Research Perspectives and Future Directions for Gymnemic Acid Xiii

Directed Synthesis of Novel Gymnemic Acid XIII Derivatives with Optimized Bioactivity

The native structure of this compound offers a foundational scaffold for chemical modification, aiming to enhance its biological activities, improve its pharmacokinetic profile, and reduce potential off-target effects. The directed synthesis of novel derivatives is a key strategy in modern medicinal chemistry. Future research in this area is focused on several key approaches:

Targeted Functional Group Modification: Researchers are exploring the selective modification of the functional groups on the gymnemic acid core, such as the hydroxyl and carboxyl groups of the glucuronic acid moiety or the acyl groups (e.g., tigloyl, methylbutyryl) attached to the aglycone. The goal is to synthesize a library of derivatives with varied lipophilicity, steric hindrance, and electronic properties to systematically probe structure-activity relationships (SAR).

Glycosylation Engineering: The sugar chain attached to the triterpenoid (B12794562) backbone plays a crucial role in the bioactivity of saponins (B1172615). Future synthetic strategies will likely involve the enzymatic or chemical synthesis of novel glycosylated derivatives of this compound. This could include the introduction of different monosaccharides or the alteration of glycosidic linkages to modulate receptor binding and cellular uptake.

Hybrid Compound Synthesis: Creating hybrid molecules that conjugate this compound with other pharmacologically active agents is another promising avenue. For instance, linking it to a known antidiabetic drug could result in a synergistic effect or a multi-target therapeutic agent.

These synthetic endeavors will rely heavily on advances in catalytic methods and purification techniques to efficiently produce and isolate these novel compounds for biological evaluation.

Systems Biology Approaches to Elucidate Complex Bioactivity Networks

To move beyond a single-target, single-outcome understanding of this compound's effects, systems biology offers a holistic approach to unravel its complex interactions within a biological system. By integrating multi-omics data, researchers can construct a comprehensive picture of the molecular perturbations induced by this compound.

Transcriptomics and Proteomics: High-throughput transcriptomic (RNA-seq) and proteomic analyses can identify the genes and proteins whose expression levels are significantly altered in response to this compound treatment in relevant cell lines or animal models. This can reveal novel signaling pathways and cellular processes that are modulated by the compound, beyond its well-known effects on taste receptors.

Metabolomics: Untargeted metabolomic studies can map the changes in the cellular metabolome following exposure to this compound. This provides insights into the downstream functional consequences of its bioactivity, potentially uncovering new biomarkers of its effects or identifying metabolic pathways that are key to its therapeutic action.

Interactome Mapping: Advanced techniques like affinity purification-mass spectrometry (AP-MS) could be employed to identify the direct protein binding partners of this compound within the cell. This would provide a detailed "interactome" map, offering direct evidence of its molecular targets and helping to elucidate its mechanism of action at a systems level.

The integration of these -omics datasets will be crucial for building predictive models of this compound's bioactivity and for identifying network-level biomarkers for its efficacy.

Development of Advanced Analytical Techniques for Comprehensive Bio-monitoring

Accurate and sensitive detection and quantification of this compound and its metabolites in biological matrices (e.g., plasma, tissues) are essential for pharmacokinetic studies and for establishing a clear link between its administration and biological effects. The development of advanced analytical techniques is paramount.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are becoming the gold standard for the analysis of complex natural products like this compound. HRMS provides not only accurate mass measurements for confident identification but also fragmentation data for structural elucidation of novel metabolites.

Hyphenated Chromatographic Techniques: The complexity of the gymnemic acid mixture extracted from Gymnema sylvestre necessitates high-resolution separation methods. The coupling of advanced liquid chromatography techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), with mass spectrometry allows for the rapid and efficient separation and identification of individual gymnemic acid isomers, including this compound.

Immunoassays and Biosensors: The development of highly specific antibodies against this compound could enable the creation of sensitive and high-throughput immunoassays (e.g., ELISA) for its routine quantification in biological samples. Furthermore, novel biosensor technologies based on electrochemical or optical detection could provide real-time monitoring of its concentration, offering significant advantages for clinical and research applications.

These advanced analytical tools will provide the necessary precision and sensitivity to comprehensively track the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is critical for its development as a therapeutic agent.

Sustainable and Scalable Production Methodologies for this compound

The reliance on the extraction from Gymnema sylvestre for obtaining this compound presents challenges in terms of sustainability, batch-to-batch consistency, and scalability. Future research is increasingly focused on biotechnological production methods to overcome these limitations.

Plant Cell and Tissue Culture: Establishing optimized plant cell or hairy root cultures of Gymnema sylvestre in bioreactors offers a controlled environment for the production of this compound. This approach can ensure a continuous and consistent supply, independent of geographical and climatic factors. Elicitation, the use of signaling molecules to trigger a defense response in the plant cells, can further enhance the yield of desired secondary metabolites.

Metabolic Engineering in Microbial Hosts: A highly promising long-term strategy involves the heterologous expression of the this compound biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or E. coli. This would involve identifying and transferring all the necessary genes from Gymnema sylvestre into the microbe, effectively turning it into a cellular factory for the compound. This approach allows for large-scale, cost-effective, and sustainable production.

Enzymatic Synthesis: Once the enzymes involved in the biosynthesis of this compound are identified and characterized, they can be used in cell-free enzymatic systems to catalyze specific steps in its synthesis. This chemoenzymatic approach can provide high yields and purity of the final product.

These biotechnological strategies represent a paradigm shift from traditional extraction methods towards a more sustainable and industrially viable production platform for this compound.

Application of Artificial Intelligence and Machine Learning in Bioactive Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of natural product research. These computational tools can analyze vast and complex datasets to accelerate the discovery and optimization of bioactive compounds like this compound.

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data for gymnemic acids and other triterpenoid saponins to develop predictive models. These models can then be used to screen virtual libraries of novel this compound derivatives, prioritizing those with the highest predicted bioactivity for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a particular therapeutic target and favorable drug-like characteristics. These models could be used to generate novel scaffolds inspired by the this compound structure but with enhanced potency and specificity.

Analysis of -Omics Data: The large and complex datasets generated by systems biology approaches (transcriptomics, proteomics, metabolomics) are ideally suited for analysis by AI and ML. These tools can identify subtle patterns and correlations that are missed by traditional statistical methods, leading to new insights into the mechanisms of action of this compound and the identification of novel biomarkers.

The integration of AI and ML into the research workflow will significantly de-risk, accelerate, and enhance the efficiency of discovering and developing the next generation of therapeutics based on the this compound scaffold.

Q & A

Q. What is the molecular weight of Gymnemic acid XIII, and how does it differ from other gymnemic acid analogs?

this compound has a molecular weight of 766 g/mol, distinguishing it from analogs such as Gymnemic acid I (807 g/mol) and Gymnemic acid XVII (786 g/mol). Differentiation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should cross-reference spectral databases and isolate compounds using preparative chromatography to avoid misidentification .

Q. What spectroscopic methods are recommended for initial characterization of this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is essential for preliminary identification. For structural elucidation, use tandem MS (LC-MS/MS) and 1D/2D NMR to analyze functional groups and stereochemistry. Document retention times and spectral signatures in comparison to authenticated standards .

Q. How should researchers design a preliminary experiment to assess the bioactivity of this compound?

Begin with in vitro assays targeting known biological pathways (e.g., anti-inflammatory or glucose uptake inhibition). Use a dose-response framework with positive and negative controls. For example:

- Cell lines : Caco-2 for intestinal glucose absorption studies.

- Concentration range : 1–100 µM, based on prior phytochemical efficacy data.

- Data collection : Measure biomarkers (e.g., IL-6 for inflammation) via ELISA. Ensure replication (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?

Address discrepancies through:

- Source validation : Confirm plant species, extraction protocols, and compound purity (≥95% via HPLC).

- Experimental controls : Standardize cell culture conditions, solvent vehicles, and endpoint assays.

- Meta-analysis : Compare datasets using PRISMA guidelines, highlighting variables like dosage, model systems, and measurement techniques. Cross-disciplinary collaboration (e.g., phytochemists and pharmacologists) is critical for reconciling mechanistic differences .

Q. Which advanced chromatographic techniques optimize purification of this compound from complex botanical matrices?

Employ orthogonal methods:

- Step 1 : Fractionate crude extracts with flash chromatography using a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid).

- Step 2 : Refine purity via semi-preparative HPLC with a phenyl-hexyl stationary phase.

- Step 3 : Validate purity via high-resolution MS (HRMS) and quantitative NMR (qNMR). Note: Solvent choice impacts compound stability; avoid prolonged exposure to acidic conditions .

Q. How can researchers validate historical data on this compound’s mechanism of action using modern omics technologies?

Integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Metabolomics : LC-MS/MS to track metabolite flux (e.g., glucose or lipid pathways). Validate findings with CRISPR-Cas9 knockout models of hypothesized targets. Use public repositories (e.g., NCBI GEO) for dataset benchmarking .

Methodological Notes

- Data Presentation : Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices, while processed data (e.g., dose-response curves) must appear in the main text with error margins .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed protocols in supplementary materials, citing equipment models and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.